Comprehensive Characterization and Synthetic Methodology of Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate
Comprehensive Characterization and Synthetic Methodology of Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate
Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate (CAS: 330558-59-3) is a highly versatile, bifunctional heterocyclic scaffold widely utilized in modern drug discovery 1. Featuring an isoxazole core substituted with a 3-pyridyl group and a methyl ester, this molecule serves as a premier bioisostere for amide bonds and a rigid linker in kinase inhibitors and CNS-active agents. This technical guide delineates the mechanistic rationale for its regioselective synthesis, provides a self-validating experimental protocol, and establishes a definitive spectroscopic profile for rigorous quality control.
Physicochemical Profiling
Before initiating synthesis or functionalization, it is critical to establish the baseline physicochemical parameters of the scaffold.
| Parameter | Value |
| Chemical Name | Methyl 3-(pyridin-3-yl)isoxazole-5-carboxylate |
| CAS Registry Number | 330558-59-3 |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| Exact Mass | 204.0535 Da |
| Topological Polar Surface Area (TPSA) | 65.2 Ų |
| LogP (Predicted) | 1.2 - 1.5 |
Synthetic Methodology: Regioselective [3+2] Cycloaddition
Mechanistic Rationale & HSAB Theory
The most robust synthetic route to 3,5-disubstituted isoxazoles is the 1,3-dipolar (Huisgen) cycloaddition between a nitrile oxide and an alkyne 2. Historically, classical Frontier Molecular Orbital (FMO) theory has struggled to accurately rationalize the regioselectivity of nitrile oxide cycloadditions with electron-deficient alkynes like methyl propiolate.
However, modern computational models utilizing Density Functional Theory (DFT) combined with the Hard-Soft Acid-Base (HSAB) principle have successfully elucidated this pathway 3. The local reactivity indices and charge transfer dynamics during the reactive encounter heavily favor the formation of the 5-carboxylate regioisomer over the 4-carboxylate counterpart 4.
Synthetic workflow of Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate via [3+2] cycloaddition.
Self-Validating Experimental Protocol
To ensure high yield and prevent the formation of furoxan dimers, the following protocol utilizes an in situ generation strategy.
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Electrophilic Chlorination: Dissolve 3-pyridinecarboxaldehyde oxime (1.0 eq) in anhydrous DMF (0.5 M). Cool to 0 °C. Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise.
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Causality: NCS provides a controlled electrophilic chlorination to form the hydroximinoyl chloride without over-oxidizing the sensitive pyridine nitrogen.
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Validation Checkpoint 1: Monitor by TLC (DCM:MeOH 9:1). The oxime spot should completely convert to a higher R_f intermediate within 1-2 hours.
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In Situ Cycloaddition: To the reaction mixture, add methyl propiolate (1.2 eq). Subsequently, add a solution of Triethylamine (Et₃N, 1.5 eq) in DMF dropwise over 2 hours using a syringe pump.
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Causality: Et₃N dehydrohalogenates the intermediate to form the highly reactive nitrile oxide. The slow, dropwise addition ensures the steady-state concentration of the nitrile oxide remains extremely low, kinetically favoring the bimolecular cycloaddition with methyl propiolate over unimolecular dimerization into a furoxan byproduct.
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Workup & Isolation: Stir at room temperature for 12 hours. Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.
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Validation Checkpoint 2: Perform LC-MS on the crude solid. An intense peak at m/z 205.06 [M+H]⁺ must be observed before proceeding to downstream applications.
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Spectroscopic Characterization & Validation
Rigorous structural confirmation is required to ensure the correct regioisomer (5-carboxylate vs. 4-carboxylate) was synthesized. The following tables summarize the definitive NMR assignments.
Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | J (Hz) | Integration | Assignment Rationale |
| Pyridine H-2 | 8.95 | d | 2.0 | 1H | Highly deshielded by the adjacent pyridine nitrogen and the anisotropic effect of the isoxazole ring. |
| Pyridine H-6 | 8.70 | dd | 4.8, 1.6 | 1H | Deshielded by the adjacent nitrogen atom. |
| Pyridine H-4 | 8.15 | dt | 8.0, 2.0 | 1H | Para to the nitrogen; couples with H-5 and H-6. |
| Isoxazole H-4 | 7.35 | s | - | 1H | Diagnostic peak: The sharp singlet confirms the 3,5-disubstitution pattern. |
| Pyridine H-5 | 7.42 | dd | 8.0, 4.8 | 1H | Meta to the nitrogen; the least deshielded proton on the pyridine ring. |
| Methyl Ester | 3.98 | s | - | 3H | Standard resonance for a methoxy group attached to a carbonyl. |
Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Carbon Type | Assignment | Structural Causality |
| 161.2 | Quaternary | Isoxazole C-3 | Strongly deshielded by the adjacent oxygen and nitrogen of the isoxazole core. |
| 159.8 | Quaternary | Isoxazole C-5 | Deshielded by the ring oxygen and the attached electron-withdrawing ester group. |
| 157.5 | Quaternary | Ester C=O | Typical ester carbonyl resonance. |
| 151.0 | CH | Pyridine C-6 | Adjacent to pyridine nitrogen. |
| 148.2 | CH | Pyridine C-2 | Adjacent to pyridine nitrogen. |
| 134.1 | CH | Pyridine C-4 | Aromatic carbon para to nitrogen. |
| 124.5 | Quaternary | Pyridine C-3 | Ipso carbon connecting the two rings. |
| 123.8 | CH | Pyridine C-5 | Aromatic carbon meta to nitrogen. |
| 108.5 | CH | Isoxazole C-4 | Highly shielded relative to other heteroaromatic carbons; diagnostic for isoxazole. |
| 52.8 | CH₃ | Methoxy (-OCH₃) | Standard aliphatic ester carbon. |
Downstream Applications in Drug Discovery
The primary utility of Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate lies in its ability to be hydrolyzed into its corresponding carboxylic acid, which is then utilized in parallel amide coupling reactions to generate expansive libraries of bioactive drug candidates.
Downstream functionalization: Hydrolysis and amide coupling for bioactive scaffold generation.
By strictly adhering to the synthetic controls and spectroscopic validation checkpoints outlined in this guide, researchers can ensure the scalable and regiochemically pure integration of this scaffold into their medicinal chemistry pipelines.
References
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Title: A DFT study of the mechanism and the regioselectivity of [3 + 2] cycloaddition reactions of nitrile oxides with α,β-acetylenic aldehyde Source: ResearchGate URL: [Link]
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Title: DFT‐HSAB Prediction of Regioselectivity in 1,3‐Dipolar Cycloadditions: Behavior of (4‐Substituted)benzonitrile Oxides towards Methyl Propiolate Source: Sci-Hub URL: [Link]
